molecular formula C16H22N2O3S B6502041 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one CAS No. 1421489-58-8

1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one

Cat. No.: B6502041
CAS No.: 1421489-58-8
M. Wt: 322.4 g/mol
InChI Key: NIEXXQSNBQQNPE-UHFFFAOYSA-N
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Description

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a phenylmethanesulfonylpiperidin-4-yl group. This structure combines a lactam ring (pyrrolidin-2-one) with a sulfonamide-linked piperidine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-(1-benzylsulfonylpiperidin-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16-7-4-10-18(16)15-8-11-17(12-9-15)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEXXQSNBQQNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. For instance, 1-phenylpiperidine can be treated with copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C for 12 hours . This method allows for the formation of pyrrolidin-2-ones through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Chemical Reactions Analysis

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, compounds with a pyrrolidin-2-one scaffold have been shown to bind to prolyl-tRNA synthetase, inhibiting its activity and leading to the death of certain parasites . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of pyrrolidin-2-one derivatives, highlighting substituent variations and their implications:

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one 4-chlorophenyl, piperidin-1-yl C₁₅H₁₈ClN₂O Safety data available (GHS compliant)
1-(Naphthalen-2-yl)pyrrolidin-2-one (3r) Naphthalen-2-yl C₁₄H₁₃NO 51% synthesis yield; solid-state NMR data
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one 3-chloropyrazinyl C₈H₈ClN₃O Potential heteroaromatic interactions
1-(5-Chloro-2-hydroxyphenyl)-4-(triazolyl)pyrrolidin-2-one 5-chloro-2-hydroxyphenyl, triazolyl C₁₃H₁₂ClN₃O₂ 1.35× antioxidant activity vs. vitamin C

Key Observations:

  • Substituent Effects on Bioactivity : The 5-chloro-2-hydroxyphenyl and triazolyl substituents in the compound from exhibit enhanced antioxidant activity (1.35–1.5× ascorbic acid) due to electron-withdrawing and radical-scavenging groups . In contrast, 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one’s sulfonyl group may enhance metabolic stability but requires empirical validation.
  • Synthetic Accessibility : Compounds like 3r (51% yield) and 3s (58% yield) demonstrate moderate synthesis efficiency via column chromatography , suggesting that the sulfonyl-piperidine substituent in the target compound may necessitate optimized protocols for higher yields.
  • Safety Profiles : The chlorophenyl-piperidine analog (CAS 6103-61-3) has established GHS safety data, including first-aid measures for inhalation risks . This highlights the importance of evaluating the sulfonyl group’s impact on toxicity in the target compound.

Structural and Functional Insights

  • Aromatic vs.
  • Sulfonyl Group Impact : The phenylmethanesulfonyl group in the target compound likely improves solubility compared to purely hydrophobic substituents (e.g., naphthalen-2-yl) but may reduce membrane permeability.

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